
4-Iodo-5-phenyloxazole
Overview
Description
4-Iodo-5-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the fourth position and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-phenyloxazole typically involves the iodination of 5-phenyloxazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For instance, 5-phenyloxazole can be treated with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the fourth position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-phenyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used in these reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 4-azido-5-phenyloxazole or 4-cyano-5-phenyloxazole can be formed.
Coupling Products: Various biaryl compounds can be synthesized through cross-coupling reactions.
Scientific Research Applications
Synthesis of Heterocycles
4-Iodo-5-phenyloxazole serves as a versatile precursor for the synthesis of various heterocyclic compounds. It can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of different substituents at specific positions on the oxazole ring.
Cross-Coupling Reactions
The compound has been effectively utilized in Suzuki and Stille coupling reactions, leading to the formation of complex arylated products. For instance, a study demonstrated that this compound can be subjected to microwave-assisted Suzuki coupling with aryl boronic acids, yielding excellent results in terms of both yield and regioselectivity .
Reaction Type | Yield (%) | Conditions |
---|---|---|
Suzuki Coupling | 85 | Microwave-assisted |
Stille Coupling | 78 | Conventional heating |
C–N Coupling | 63 | Copper-catalyzed |
Pharmaceutical Applications
The compound's derivatives have shown potential in medicinal chemistry, particularly for their anti-inflammatory properties. Research indicates that substituted oxazoles, including those derived from this compound, exhibit significant biological activity against inflammation-related disorders .
Case Studies
- Anti-inflammatory Activity : A study reported that certain derivatives of oxazoles demonstrated potent anti-inflammatory effects in preclinical models, highlighting their potential as therapeutic agents .
- Antiviral Activity : Another investigation found that derivatives of this compound exhibited activity against viral infections, suggesting their utility in antiviral drug development .
Synthetic Methodologies
Recent advancements in synthetic methodologies involving this compound have focused on improving yields and selectivity through innovative catalytic systems.
Catalytic Systems
Research has shown that employing hypervalent iodine reagents can enhance the efficiency of reactions involving this compound. For example, using iodine(III) reagents has been reported to improve yields significantly compared to traditional methods .
Mechanism of Action
The mechanism of action of 4-Iodo-5-phenyloxazole largely depends on its application. In medicinal chemistry, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the oxazole ring can participate in various binding interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .
Comparison with Similar Compounds
- 4-Bromo-5-phenyloxazole
- 4-Chloro-5-phenyloxazole
- 4-Fluoro-5-phenyloxazole
Comparison: 4-Iodo-5-phenyloxazole is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This can influence the compound’s reactivity and interactions in chemical and biological systems. For instance, the iodine atom can participate in specific halogen bonding interactions that are not possible with smaller halogens .
Biological Activity
4-Iodo-5-phenyloxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure and Synthesis
This compound features an isoxazole ring with an iodine atom at the 4-position and a phenyl group at the 5-position. The presence of the iodine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The synthesis of this compound typically involves multiple steps, including the use of iodine(III) reagents to facilitate cyclization processes that yield oxazole derivatives with specific substitution patterns .
Antimicrobial Activity
Research indicates that derivatives of oxazole, including this compound, exhibit significant antimicrobial properties. A comprehensive review highlighted that various oxazole derivatives demonstrated potent activity against a range of fungal and bacterial strains. For instance, studies have shown that compounds with similar structures can effectively inhibit growth in pathogens like Candida albicans and Aspergillus niger .
In one study focusing on related compounds, several exhibited minimum inhibitory concentration (MIC) values as low as 0.8 µg/ml against Candida species, suggesting strong antifungal potential .
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
11 | 1.6 | Candida albicans |
12 | 0.8 | Candida tropicalis |
5-Flourocytosine | 3.2 | Aspergillus niger |
Antifungal Activity
The antifungal efficacy of oxazole derivatives has been specifically evaluated against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. In a study, certain compounds demonstrated IC50 values lower than commercial fungicides, indicating their potential as effective antifungal agents . For example, compound 5f showed an IC50 value of 28.9 mg/L against S. sclerotiorum, outperforming hymexazol, a standard fungicide .
Compound | IC50 (mg/L) | Fungal Species |
---|---|---|
5f | 28.9 | Sclerotinia sclerotiorum |
5g | 54.8 | Colletotrichum fragariae |
Structure-Activity Relationships (SAR)
The biological activity of oxazole derivatives is highly influenced by their substitution patterns. The introduction of halogen atoms such as iodine can significantly enhance binding affinity to biological targets due to increased lipophilicity and metabolic stability .
Research has indicated that modifications at various positions on the oxazole ring can lead to distinct biological profiles. For example, compounds with trifluoromethyl groups often exhibit improved pharmacological properties compared to their non-substituted counterparts .
Case Studies
- Antimicrobial Screening : A study synthesized several derivatives of phenyloxazole and evaluated their antimicrobial activities using standard reference drugs for comparison. The results demonstrated that specific substitutions led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Fungicidal Evaluation : Another investigation focused on the synthesis of pyrimidine carboxamide derivatives containing phenyloxazole moieties. The study revealed that certain derivatives exhibited significant fungicidal activity against multiple fungal strains, suggesting their potential application in agricultural settings .
Properties
IUPAC Name |
4-iodo-5-phenyl-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJJJCCSNMFYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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